molecular formula C17H10ClN3O5 B2471185 N-(3-chlorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide CAS No. 358282-20-9

N-(3-chlorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide

Cat. No. B2471185
CAS RN: 358282-20-9
M. Wt: 371.73
InChI Key: JBAWDBLPKVWTKX-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide, also known as NBQX, is a chemical compound that belongs to the family of quinoxalines. NBQX is a potent and selective antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, which is a subtype of glutamate receptors. AMPA receptors are involved in the excitatory neurotransmission in the central nervous system, and their dysfunction has been implicated in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. Therefore, NBQX has been extensively studied for its potential therapeutic applications in these conditions.

Scientific Research Applications

Synthesis and Molecular Structure Analysis

  • Studies on the synthesis and structural analysis of related compounds involve detailed methodologies for creating complex molecules with specific functional groups and analyzing their molecular structure through spectroscopic and elemental analysis. For example, the synthesis of substituted benzamides and their analysis via X-ray crystallography provides a foundation for understanding the structural characteristics of similar compounds (Saeed, Hussain, Abbas, & Bolte, 2010).

Photophysical Studies and Fluorescence Derivatisation

  • Research into the fluorescence derivatisation of amino acids with related compounds highlights the potential for developing fluorescent probes for biological assays. These studies explore how certain derivatives can strongly fluoresce, offering tools for biological and chemical analyses (Frade, Barros, Moura, & Gonçalves, 2007).

Chemical Sensing Applications

  • The development of colorimetric sensors for detecting specific ions or molecules is another area of interest. For instance, derivatives of N-(cyano(naphthalen-1-yl)methyl)benzamides exhibit significant changes in color in response to fluoride ions, demonstrating potential applications in environmental monitoring and diagnostics (Younes, Hussein, Shtaiwi, Shahrokhi, Abu Safieh, & Zhao, 2020).

Antimicrobial and Antitumor Potential

  • Benzamide derivatives, including those with chloro and nitro substituents, have been explored for their antimicrobial and antitumor properties. These studies are crucial for the development of new therapeutic agents, where the structure-activity relationship (SAR) can guide the design of more effective drugs (Limban, Marutescu, & Chifiriuc, 2011).

Synthetic Methodologies

  • Advanced synthetic methodologies for constructing complex molecules similar to "N-(3-chlorophenyl)-2-cyano-3-(6-nitro-2H-1,3-benzodioxol-5-yl)prop-2-enamide" are crucial for exploring their potential applications. This includes novel approaches to cyclization, cross-linking, and the introduction of functional groups, which can be applied to synthesize molecules with desired properties for specific applications (Suresh, Vakees, Uma, Selvaraj, Karthikeyan, & Arun, 2016).

properties

IUPAC Name

N-(3-chlorophenyl)-2-cyano-3-(6-nitro-1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O5/c18-12-2-1-3-13(6-12)20-17(22)11(8-19)4-10-5-15-16(26-9-25-15)7-14(10)21(23)24/h1-7H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBAWDBLPKVWTKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=C(C#N)C(=O)NC3=CC(=CC=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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